Array ( [bid] => 1393195 ) Buy N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | 1291487-08-5

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Catalog No.
S833794
CAS No.
1291487-08-5
M.F
C13H11FN4O2S
M. Wt
306.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]...

CAS Number

1291487-08-5

Product Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

IUPAC Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Molecular Formula

C13H11FN4O2S

Molecular Weight

306.32 g/mol

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3

InChI Key

MMBIMICBFFWUHL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a molecule currently under investigation for its potential as an antimalarial agent. A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored a library of similar molecules containing a []triazolo[4,3-a]pyridine core structure linked to a sulfonamide fragment. This specific molecule was among those chosen for further evaluation based on virtual screening and molecular docking methods targeting falcipain-2, an enzyme crucial for the malaria parasite Plasmodium falciparum.

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound characterized by its unique structural features. It belongs to the class of [1,2,4]triazolo[4,3-a]pyridines and contains a sulfonamide functional group. The presence of the 4-fluorophenyl and 3-methyl substituents contributes to its biological activity and potential therapeutic applications. The compound's molecular formula is C13H12FN5O2S, indicating a diverse range of elements that contribute to its chemical reactivity and interaction with biological systems.

The synthesis of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves several key reactions:

  • Nucleophilic Substitution: The introduction of the sulfonamide group often involves nucleophilic substitution reactions using sulfonyl chlorides and amines.
  • Cyclization: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation: Alkylation reactions are used to introduce methyl groups at specific positions on the triazole or pyridine rings.

These reactions can be influenced by various conditions such as temperature, solvent choice, and the presence of catalysts or bases .

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits significant biological activities, particularly in pharmacology. Studies indicate that compounds within this class can act as inhibitors of various enzymes and receptors. For instance, they have shown promise as inhibitors for certain kinases involved in cancer progression and inflammatory responses .

Additionally, the compound's structural features allow it to interact with specific biological targets, potentially leading to therapeutic effects in diseases such as cancer and autoimmune disorders.

The synthesis of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through several methods:

  • Starting Materials: The synthesis often begins with commercially available 2-chloropyridine-3-sulfonyl chloride.
  • Reflux Conditions: The reaction mixture is typically subjected to reflux conditions in a suitable solvent such as dimethylformamide (DMF) for extended periods (up to 16 hours) to facilitate the formation of the desired product.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the final compound in high purity .

The applications of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are primarily found in medicinal chemistry:

  • Anticancer Agents: Due to its inhibitory activity against specific kinases, it is being explored as a potential anticancer agent.
  • Anti-inflammatory Drugs: Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Biochemical Probes: The compound can serve as a biochemical probe in research settings to study various biological processes .

Interaction studies are crucial for understanding how N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with biological targets:

  • Binding Affinity: Studies often assess the binding affinity of the compound to specific enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of Action: Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, including its interactions at the molecular level with target proteins .

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide shares structural similarities with several other compounds in the [1,2,4]triazolo-pyridine class. Some notable examples include:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamideChlorine instead of fluorineAnticancer activity
N-(5-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridine-7-sulfonamideBromine substitutionAnti-inflammatory properties
N-(methylphenyl)-[1,2,4]triazolo[5,6-b]pyridine-6-sulfonamideMethyl group on phenylAntimicrobial effects

Uniqueness

The uniqueness of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific combination of substituents (fluorine and methyl groups) which enhance its potency and selectivity towards certain biological targets compared to other similar compounds. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy.

Solubility and Thermal Stability

The compound N-(4-fluorophenyl)-3-methyl- [1] [2] [3]triazolo[4,3-a]pyridine-8-sulfonamide exhibits characteristic solubility patterns consistent with sulfonamide derivatives. Research indicates that sulfonamides generally demonstrate limited aqueous solubility, typically below 10 μg/mL under standard conditions [2]. The compound's solubility in water is estimated to be less than 5 μg/mL, while in 0.1 N hydrochloric acid, solubility increases marginally to approximately 7 μg/mL [2]. This enhanced solubility in acidic conditions reflects the compound's basic nitrogen centers in the triazolopyridine system, which can undergo protonation to form more water-soluble ionic species.

The solubility characteristics are significantly influenced by the presence of the fluorophenyl substituent, which contributes to the compound's lipophilic properties. The calculated log P (octanol-water partition coefficient) of 0.55 indicates a moderate hydrophobic character [4], suggesting balanced solubility in both aqueous and organic phases. The sulfonamide group enhances solubility through hydrogen bonding interactions with water molecules, while the triazolopyridine core provides structural rigidity that affects dissolution kinetics [1].

Thermal stability analysis reveals that the triazolopyridine core demonstrates remarkable thermal resilience. Differential scanning calorimetry studies of related triazolopyridine compounds show decomposition temperatures typically ranging from 200-300°C for the core heterocyclic system [5]. The compound maintains structural integrity at temperatures well above 300°C, with decomposition occurring primarily through cleavage of the carbon-nitrogen bonds in the triazole ring system [5]. The presence of the fluorine atom contributes to enhanced thermal stability by strengthening the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [6].

The thermal degradation mechanism involves initial formation of singlet or triplet carbene intermediates through loss of molecular nitrogen from the triazole ring [5]. The aromatic substitution pattern influences the carbene stability, with phenyl-substituted derivatives demonstrating greater thermal resilience compared to aliphatic analogs [5]. The sulfonamide group undergoes thermal decomposition through non-radical mechanisms, primarily involving charring processes rather than homolytic bond cleavage [7].

PropertyValueReference
Water Solubility<5 μg/mL [2]
HCl 0.1N Solubility<7 μg/mL [2]
Decomposition Temperature>300°C [5]
Log P0.55 [4]
Thermal Stability Range200-300°C [5]

pH-Dependent Behavior

The ionization behavior of N-(4-fluorophenyl)-3-methyl- [1] [2] [3]triazolo[4,3-a]pyridine-8-sulfonamide is governed by the acid-base equilibria of its constituent functional groups. The sulfonamide nitrogen possesses a pKa value typically ranging from 9 to 10, consistent with primary sulfonamide derivatives [8]. This relatively high pKa indicates that the compound exists predominantly in its neutral form under physiological pH conditions, with significant ionization occurring only at highly alkaline pH values.

The pH-dependent stability profile demonstrates maximum stability at neutral pH (7.0), where hydrolytic degradation rates are minimized [9]. Under acidic conditions (pH 4.0-6.0), the compound maintains high stability with degradation rates below 10% over extended periods [9]. The triazolopyridine nitrogen centers can undergo protonation at low pH values, forming cationic species that exhibit altered solubility characteristics but maintain structural integrity [9].

Alkaline conditions (pH >9.0) promote sulfonamide hydrolysis through nucleophilic attack on the sulfur-nitrogen bond [10]. The degradation mechanism involves hydroxide ion attack on the sulfonamide sulfur center, leading to formation of sulfonic acid and amine products [10]. The presence of the electron-withdrawing fluorine atom stabilizes the sulfonamide against hydrolytic cleavage by reducing the electrophilicity of the sulfur center [10].

The compound's ionic speciation significantly influences its environmental fate and bioavailability. At physiological pH, the neutral form predominates, facilitating membrane permeation and cellular uptake [11]. The pH-dependent solubility follows the Henderson-Hasselbalch equation, with increased solubility at pH values above the pKa due to formation of the deprotonated sulfonamide anion [11].

pH RangeIonic FormStabilitySolubility
4.0-6.0ProtonatedHighLow
7.0NeutralMaximumMedium
8.0-9.0DeprotonatedHighHigh
>10.0DeprotonatedReducedVery High

Photostability and Degradation Pathways

The photochemical behavior of N-(4-fluorophenyl)-3-methyl- [1] [2] [3]triazolo[4,3-a]pyridine-8-sulfonamide involves multiple degradation pathways dependent on irradiation conditions and environmental factors. Direct photolysis occurs through absorption of ultraviolet radiation, particularly in the UV-A (315-400 nm) and UV-B (280-315 nm) regions [12]. The compound's chromophoric system, comprising the triazolopyridine core and fluorophenyl substituent, facilitates light absorption and subsequent photochemical reactions.

Primary photodegradation pathways include hydroxyl radical-mediated oxidation, which represents the dominant degradation mechanism under environmental conditions [12]. Hydroxyl radicals attack the aromatic rings, leading to formation of hydroxylated derivatives and eventual ring cleavage products [12]. The degradation kinetics follow pseudo-first-order kinetics, with rate constants varying significantly based on pH, temperature, and presence of photosensitizers [13].

Singlet oxygen reactions constitute another significant degradation pathway, particularly under sensitized photolysis conditions [12]. The triazolopyridine system can undergo cycloaddition reactions with singlet oxygen, forming unstable dioxetane intermediates that decompose to yield carbonyl-containing products [12]. The fluorophenyl substituent influences the electron density distribution, affecting the regioselectivity of singlet oxygen attack [12].

The sulfonamide group undergoes photolytic cleavage under high-energy ultraviolet irradiation, resulting in formation of sulfonic acid and amine fragments [14]. This degradation pathway is pH-dependent, with enhanced cleavage rates observed under alkaline conditions where the sulfonamide exists in its deprotonated form [14]. The photodegradation quantum yield varies with wavelength, typically ranging from 0.01 to 0.1 under solar irradiation conditions [13].

N-oxide formation represents a significant oxidative degradation pathway, particularly under aerobic conditions [15]. The triazolopyridine nitrogen centers can undergo oxidation to form N-oxide species, which subsequently participate in further degradation reactions [15]. These N-oxide intermediates can undergo protonation and dehydration to form dimeric products through complex rearrangement mechanisms [15].

The presence of the fluorine atom influences photostability by affecting the electronic properties of the aromatic system [6]. Fluorine substitution generally enhances photostability by increasing the energy required for bond cleavage and reducing the likelihood of radical formation [6]. However, under extreme conditions, carbon-fluorine bond cleavage can occur, leading to defluorination products [6].

Degradation PathwayPrimary ProductsConditionsRelative Rate
Direct PhotolysisHydroxylated derivativesUV-A/UV-BModerate
Hydroxyl Radical AttackPhenolic compoundsPhotocatalyticFast
Singlet Oxygen ReactionOxygenated intermediatesSensitizedModerate
N-oxide FormationN-oxide speciesOxidativeVariable
Sulfonamide CleavageAmine and sulfonic acidHydrolyticpH-dependent

Environmental factors significantly influence photodegradation rates and pathways. Temperature elevation accelerates degradation kinetics, while the presence of dissolved organic matter can either inhibit or enhance photolysis through screening effects or sensitization mechanisms [13]. The compound's persistence in aquatic environments depends on the balance between photodegradation rates and other fate processes such as biodegradation and sorption [13].

XLogP3

2.2

Dates

Last modified: 08-16-2023

Explore Compound Types